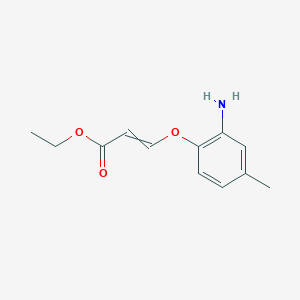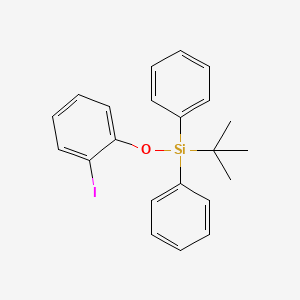
tert-Butyl(2-iodophenoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-iodophenoxy)diphenylsilane is an organosilicon compound with the molecular formula C22H23IOSi. It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and two phenyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(2-iodophenoxy)diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of 2-iodophenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2-iodophenoxy)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or silanes.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenoxy compounds.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or silanes.
Aplicaciones Científicas De Investigación
tert-Butyl(2-iodophenoxy)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-iodophenoxy)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the phenoxy and tert-butyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-iodophenoxy)dimethylsilane
Uniqueness
tert-Butyl(2-iodophenoxy)diphenylsilane is unique due to the presence of both the iodophenoxy and tert-butyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
Propiedades
Número CAS |
918658-19-2 |
|---|---|
Fórmula molecular |
C22H23IOSi |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
tert-butyl-(2-iodophenoxy)-diphenylsilane |
InChI |
InChI=1S/C22H23IOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
Clave InChI |
DLOSURWFWJJGJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


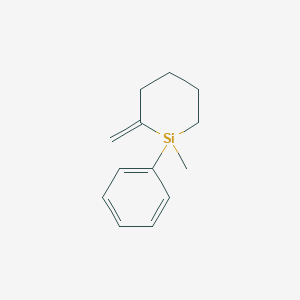
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
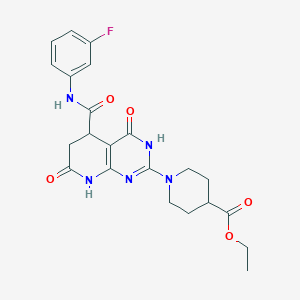
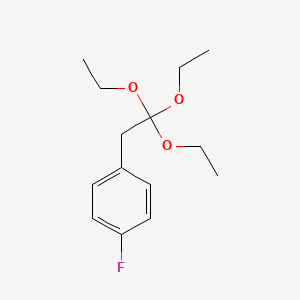

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
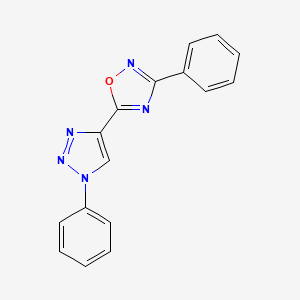
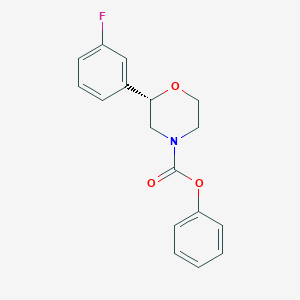
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
